
Pivalimidohydrazide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pivalimidohydrazide hydrochloride can be synthesized through several methods. One common approach involves the reaction of pivalic acid with hydrazine hydrate under controlled conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the compound in its purest form .
Análisis De Reacciones Químicas
Types of Reactions: Pivalimidohydrazide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydrazide functional group, which is highly reactive under specific conditions .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in an acidic medium and results in the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often take place in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Pivalimidohydrazide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of pivalimidohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction is facilitated by the hydrazide functional group, which acts as a nucleophile in these reactions .
Molecular Targets and Pathways: this compound targets various enzymes and proteins involved in critical biological pathways. For example, it can inhibit the activity of certain proteases and kinases, which play essential roles in cell signaling and metabolism. By modulating these pathways, the compound can exert its effects on cellular processes and potentially lead to therapeutic outcomes .
Comparación Con Compuestos Similares
Hydrazine: A simple hydrazide derivative with similar reactivity but different applications.
Pivalic Acid: The parent compound of pivalimidohydrazide hydrochloride, used in various chemical syntheses.
Imidazoles: Nitrogen-containing heterocycles with similar chemical properties and applications in medicinal chemistry.
Uniqueness: this compound stands out due to its unique combination of the pivalic acid moiety and the hydrazide functional group. This combination imparts distinct reactivity and potential for diverse applications in scientific research and industry. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for developing new materials, drugs, and chemical processes .
Propiedades
Fórmula molecular |
C5H14ClN3 |
|---|---|
Peso molecular |
151.64 g/mol |
Nombre IUPAC |
N'-amino-2,2-dimethylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C5H13N3.ClH/c1-5(2,3)4(6)8-7;/h7H2,1-3H3,(H2,6,8);1H |
Clave InChI |
UQROKWUCVHVMIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=NN)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)

![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
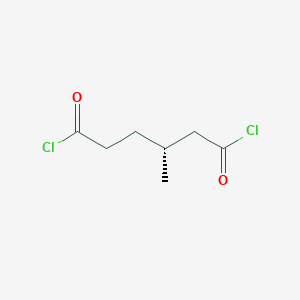

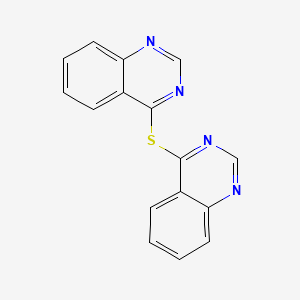
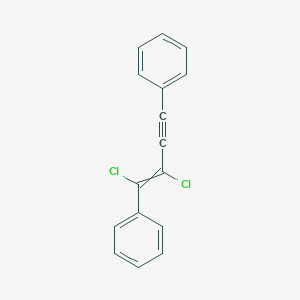

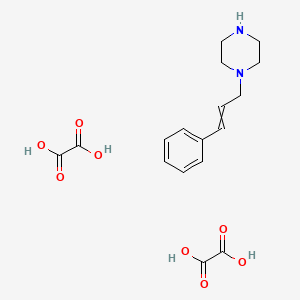

![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)

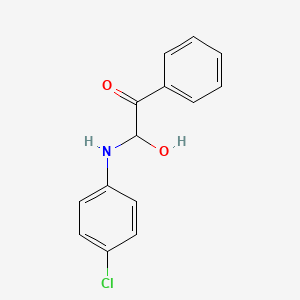
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)
